

Technical Support Center: Control of CaS Inclusions in Ca-Treated Steels

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Compound of Interest

Compound Name: CALCIUM SILICON

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ca-treated steels. The information is presented in a question-and-answer format to directly address specific issues related to the formation and reduction of Calcium Sulfide (CaS) inclusions.

Troubleshooting Guides

Issue: Excessive CaS inclusion formation despite calcium treatment for oxide modification.

Question: We are performing calcium treatment to modify alumina (Al_2O_3) inclusions into liquid calcium aluminates to improve castability. However, we are observing a high volume fraction of undesirable, solid CaS inclusions. What are the potential causes and how can we mitigate this?

Answer:

The formation of excessive CaS inclusions during calcium treatment is a common challenge and typically points to an imbalance in the steel chemistry and treatment practice. Calcium has a high affinity for both oxygen and sulfur.^[1] The primary goal of Ca-treatment is often to modify solid alumina inclusions into liquid calcium aluminates ($\text{CaO-Al}_2\text{O}_3$) to prevent nozzle clogging during continuous casting.^[2] However, if the conditions are favorable for the reaction between calcium and sulfur, CaS will precipitate. Here are the primary causes and troubleshooting steps:

- **High Sulfur Content:** The most direct cause of CaS formation is a high concentration of sulfur in the molten steel. Calcium will react with available sulfur, especially after the deoxidation reactions have consumed a significant portion of the dissolved oxygen.
 - **Recommendation:** Aim for lower sulfur content in the steel before calcium treatment. This can be achieved through appropriate raw material selection and desulfurization steps during secondary metallurgy.[3]
- **Excessive Calcium Addition:** Adding more calcium than is necessary for the modification of oxide inclusions will leave free calcium to react with sulfur.
 - **Recommendation:** Optimize the calcium addition based on the total oxygen and sulfur content of the steel. The goal is to achieve the desired modification of oxides without introducing an excess of calcium. The atomic concentration ratio (ACR) of Ca to S can be a useful parameter to monitor. An ACR of approximately 2 is often considered optimal for sulfide shape control.[4]
- **Low Temperature:** The solubility of CaS in liquid steel decreases with decreasing temperature. Therefore, CaS is more likely to precipitate at lower casting temperatures.
 - **Recommendation:** Maintain appropriate superheat in the liquid steel to ensure CaS remains dissolved until the desired stage of solidification.
- **Steel Composition (High Aluminum):** High aluminum content can indirectly promote CaS formation. The reaction $2[Al] + 3[S] + 3(CaO) \rightleftharpoons (Al_2O_3) + 3(CaS)$ shows that aluminum can reduce CaO within a calcium aluminate inclusion, releasing calcium to react with sulfur and form CaS on the inclusion surface.[5]
 - **Recommendation:** Avoid late additions of aluminum after calcium treatment. The timing and amount of aluminum addition should be carefully controlled to achieve deoxidation without negatively impacting the stability of the desired calcium aluminate inclusions.[5]

Issue: Presence of large, clustered CaS inclusions affecting mechanical properties.

Question: Our final steel product exhibits poor toughness and ductility, and upon investigation, we've found large, clustered CaS inclusions. What leads to the coarsening of these inclusions and how can we achieve a finer, more dispersed distribution?

Answer:

The presence of large and clustered CaS inclusions is detrimental to the mechanical properties of steel. The coarsening of these inclusions can occur through several mechanisms in the liquid steel:

- **Diffusion-Controlled Growth (Ostwald Ripening):** Smaller CaS particles dissolve and the components diffuse through the molten steel to precipitate on larger particles. This process is driven by the reduction of total interfacial energy.
- **Collision and Coalescence:** Inclusions can collide due to Brownian motion or turbulent flow in the ladle and tundish, leading to the formation of larger agglomerates.

Troubleshooting Steps:

- **Control Residence Time:** Longer residence times at elevated temperatures can provide more opportunity for diffusion and collision, leading to inclusion growth. Optimizing the process flow to minimize holding times after calcium treatment can be beneficial.
- **Manage Turbulence:** While some mixing is necessary for homogenization, excessive turbulence can increase the collision frequency of inclusions. Controlled argon stirring in the ladle can help in floating out some inclusions without promoting excessive coarsening.
- **Optimize Solidification Rate:** A faster cooling rate during solidification can help in trapping the CaS inclusions in a finer, more dispersed state, limiting their growth and agglomeration.

Frequently Asked Questions (FAQs)

1. What is the primary purpose of calcium treatment in steels?

Calcium treatment is primarily conducted to modify the morphology and composition of non-metallic inclusions to improve the properties and processability of steel. The main objectives are:

- **Modification of Alumina Inclusions:** To transform solid, irregularly shaped alumina (Al_2O_3) inclusions, which are products of aluminum deoxidation, into liquid calcium aluminates (CaO -

Al_2O_3) at steelmaking temperatures. This prevents the clogging of casting nozzles and improves the castability of the steel.[2][6]

- Sulfide Shape Control: To modify elongated manganese sulfide (MnS) inclusions, which are detrimental to toughness and ductility, into more globular and harder $(\text{Ca,Mn})\text{S}$ inclusions. This improves the isotropy of mechanical properties in the final product.[3]

2. Why does CaS form even when the primary goal is to form calcium aluminates?

Calcium has a strong chemical affinity for both oxygen and sulfur. The formation of either calcium aluminates (by reacting with oxides) or CaS (by reacting with sulfur) is a matter of thermodynamics and the relative concentrations of available oxygen and sulfur. After deoxidation with aluminum, the dissolved oxygen content in the steel is significantly lowered. If a sufficient amount of calcium is added, it will react with the remaining oxygen (present in Al_2O_3) to form calcium aluminates. Any excess calcium is then free to react with the sulfur present in the steel to form CaS . [1]

3. How does the sulfur content in steel influence CaS formation?

The sulfur content is a critical factor. A higher initial sulfur concentration in the molten steel increases the thermodynamic driving force for the formation of CaS . At a given calcium addition level, a higher sulfur content will result in a greater volume fraction of CaS inclusions. Therefore, to minimize CaS formation, it is crucial to have a low sulfur content in the steel before calcium treatment. [2]

4. What is the role of aluminum in the formation of CaS inclusions?

Aluminum plays a dual role. It is the primary deoxidizer, and the resulting Al_2O_3 inclusions are the target for modification by calcium. However, dissolved aluminum in the steel can also react with the CaO component of the desired liquid calcium aluminate inclusions. This reaction can reduce CaO , releasing calcium that can then combine with sulfur to form CaS , often as a layer on the existing oxide inclusion. [5] This is why late additions of aluminum after calcium treatment should be avoided. [5]

5. Can CaS inclusions be beneficial?

In some specific cases, a controlled amount of fine, well-dispersed CaS inclusions can be beneficial. For instance, in some free-machining steels, sulfide inclusions can act as chip breakers. However, in most high-performance steel grades, CaS is considered a detrimental inclusion due to its solid nature at steelmaking temperatures and its potential to act as a stress concentrator, negatively impacting fatigue life, toughness, and corrosion resistance.

6. How can we analyze and characterize CaS inclusions in our steel samples?

The standard and most effective method for analyzing and characterizing CaS and other non-metallic inclusions is Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS). This technique allows for:

- **Imaging:** High-resolution imaging of the inclusions to observe their size, shape, and distribution.
- **Compositional Analysis:** EDS provides the elemental composition of the inclusions, allowing for the definitive identification of CaS, calcium aluminates, and other complex inclusions.

Automated SEM-EDS systems can scan a large area of a prepared steel sample and provide statistical data on the inclusion population, including size distribution, number density, and compositional classification.^[1]

Data Presentation

Table 1: Effect of Ca/S Weight Ratio on Sulfide Morphology

Ca/S Weight Ratio	Typical Sulfide Morphology	Impact on Properties
< 0.5	Predominantly elongated Manganese Sulfide (MnS) stringers	Anisotropic mechanical properties, poor transverse toughness
0.5 - 1.5	Mixed (Ca,Mn)S and some remaining MnS, more globular shape	Improved isotropy and toughness
> 1.5	Predominantly globular (Ca,Mn)S and potential for discrete CaS	Good sulfide shape control, but risk of excess CaS formation

Note: The optimal Ca/S ratio can vary depending on the specific steel grade and the oxygen content.[\[4\]](#)

Table 2: Influence of Aluminum Content on Inclusion Composition after Calcium Treatment

Soluble Aluminum (ppm)	Predominant Inclusion Type	Characteristics
Low (< 50)	Liquid Calcium Aluminates (e.g., $12\text{CaO}\cdot 7\text{Al}_2\text{O}_3$)	Desirable for good castability
Medium (50 - 150)	Liquid/Solid Calcium Aluminates with some CaS formation	Risk of forming higher melting point calcium aluminates and some CaS
High (> 150)	Solid Calcium Aluminates (e.g., $\text{CaO}\cdot 2\text{Al}_2\text{O}_3$) and increased CaS	High risk of nozzle clogging and detrimental CaS formation. [5]

Data is illustrative and the exact ranges can be influenced by other factors such as temperature and oxygen content.

Experimental Protocols

Protocol 1: Sample Preparation for SEM-EDS Analysis of Inclusions

This protocol outlines the steps for preparing a steel sample for the analysis of non-metallic inclusions using SEM-EDS.

- **Sectioning:** Cut a representative cross-section from the steel sample using a low-speed diamond saw with coolant to minimize deformation and heating. The section should be taken from a location of interest (e.g., quarter-thickness of a billet).
- **Mounting:** Mount the sectioned sample in a conductive mounting resin (e.g., phenolic resin with carbon filler). This provides a stable sample for polishing and ensures good electrical conductivity for SEM analysis.
- **Grinding:**
 - Begin grinding the mounted sample surface using a series of progressively finer silicon carbide (SiC) abrasive papers.
 - Start with a coarse grit (e.g., 180 or 240 grit) to planarize the surface.
 - Proceed through a sequence of finer grits (e.g., 400, 600, 800, 1200 grit).
 - After each grinding step, thoroughly clean the sample with ethanol or isopropanol in an ultrasonic bath to remove abrasive particles and debris. Rotate the sample 90 degrees between each grit size to ensure that scratches from the previous step are completely removed.
- **Polishing:**
 - After the final grinding step, polish the sample using diamond suspensions on a polishing cloth.
 - Start with a 6 μm diamond suspension, followed by 3 μm , and finally a 1 μm suspension.
 - Use a suitable lubricant during polishing to prevent overheating and to aid in the removal of material.

- After each polishing step, clean the sample thoroughly with ethanol or isopropanol in an ultrasonic bath.
- Final Polishing (Optional): For very fine analysis, a final polishing step with a 0.05 μm colloidal silica or alumina suspension can be used. However, care must be taken to avoid over-polishing, which can lead to relief between the hard inclusions and the softer steel matrix, affecting the accuracy of size measurements.
- Final Cleaning and Drying: After the final polishing step, thoroughly clean the sample with ethanol or isopropanol in an ultrasonic bath and dry it with a stream of clean, dry air or nitrogen.
- Carbon Coating: For optimal imaging and EDS analysis, apply a thin layer of conductive carbon to the sample surface using a carbon coater. This prevents charging of non-conductive inclusions under the electron beam.

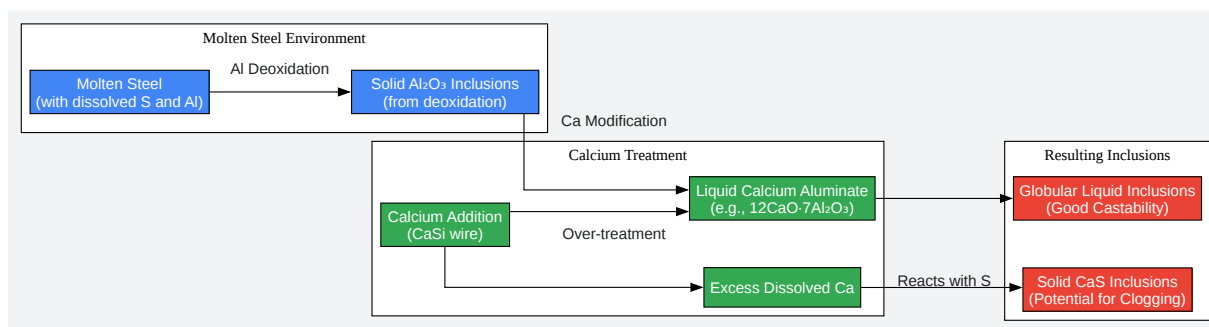
Protocol 2: Automated Inclusion Analysis using SEM-EDS

This protocol provides a general workflow for automated inclusion analysis. The specific parameters will need to be optimized for the instrument being used.

- System Calibration: Ensure the SEM and EDS systems are properly calibrated. This includes calibrating the magnification, beam current, and the EDS detector for accurate quantitative analysis.
- Sample Loading: Load the prepared and carbon-coated sample into the SEM chamber and ensure it is properly grounded.
- Imaging Conditions:
 - Select an appropriate accelerating voltage (e.g., 15-20 kV) to excite the characteristic X-rays of the elements of interest (Ca, S, Al, O, Mn, etc.).
 - Use a backscattered electron (BSE) detector for imaging. Inclusions, being composed of lighter elements than the iron matrix, will appear darker in the BSE image, providing good contrast for detection.

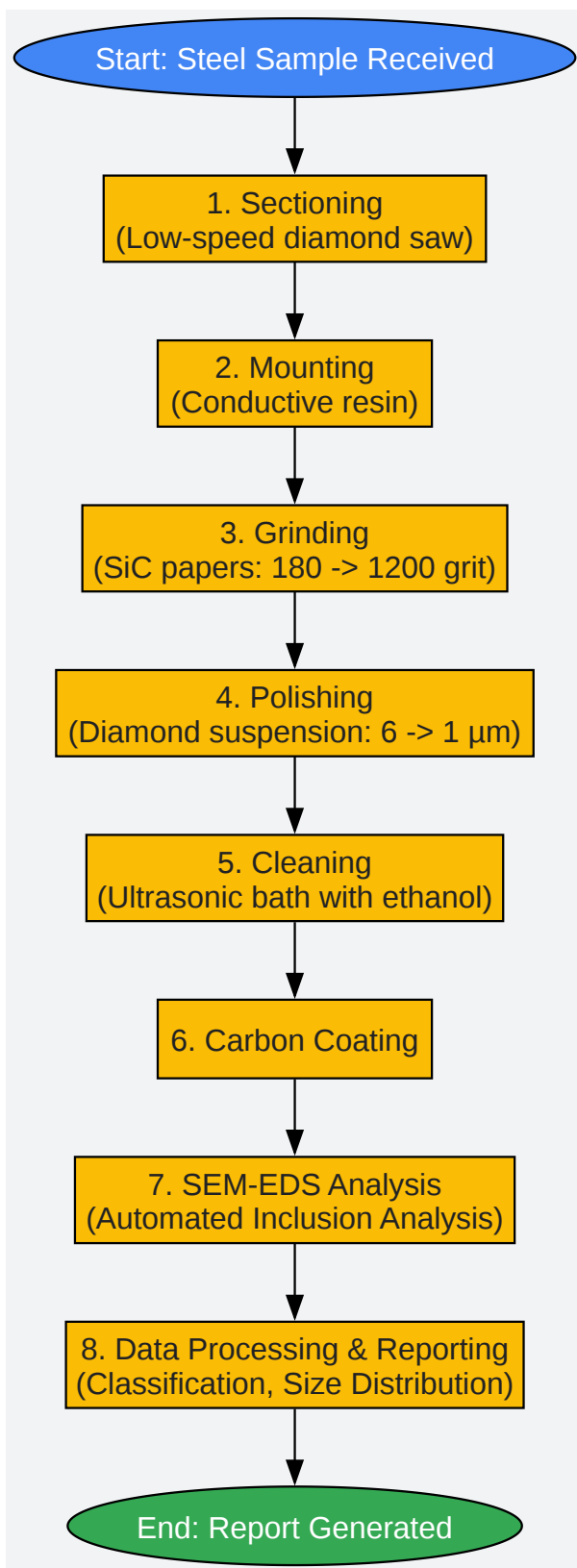
- Set the magnification to a level that allows for the detection of the smallest inclusions of interest (e.g., 1000x for inclusions down to $\sim 1\ \mu\text{m}$).
- Automated Analysis Setup:
 - Define the area of the sample to be scanned. A larger area (e.g., $>100\ \text{mm}^2$) will provide better statistical data.
 - Set the threshold for inclusion detection based on the grayscale contrast in the BSE image.
 - Define the parameters for EDS analysis, such as the acquisition time per inclusion.
 - Set up the classification rules for the inclusions based on their elemental composition. For example:
 - CaS: S $> 10\ \text{wt}\%$, Ca $> 10\ \text{wt}\%$
 - Calcium Aluminate: Al $> 10\ \text{wt}\%$, O $> 10\ \text{wt}\%$, Ca $> 5\ \text{wt}\%$
 - Alumina: Al $> 20\ \text{wt}\%$, O $> 20\ \text{wt}\%$, Ca $< 5\ \text{wt}\%$
- Data Acquisition: Start the automated analysis. The system will scan the defined area, detect particles based on the grayscale threshold, and for each detected particle, it will measure its size and shape parameters and acquire an EDS spectrum.
- Data Processing and Reporting: After the acquisition is complete, the software will classify the inclusions based on the predefined rules and generate a report containing:
 - Statistical data on the number, size distribution, and area fraction of each inclusion type.
 - Ternary diagrams to visualize the compositional distribution of complex inclusions.
 - Images and spectra of representative inclusions.

Mandatory Visualizations



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Caption: Logical pathway of inclusion modification and CaS formation.



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Caption: Experimental workflow for inclusion analysis.

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Address: 3281 E Guasti Rd

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